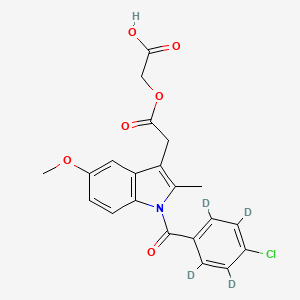

アセメタシン-d4

概要

説明

Acemetacin-d4 is a deuterated form of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain . The deuterated form, Acemetacin-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Acemetacin due to the presence of deuterium atoms which can provide more detailed insights through techniques like mass spectrometry .

科学的研究の応用

Acemetacin-d4 is widely used in scientific research due to its deuterated nature, which allows for more precise tracking and analysis in various studies. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Acemetacin.

Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.

Drug Development: Used in the development of new NSAIDs with improved efficacy and reduced side effects.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to enhance the detection and quantification of Acemetacin and its metabolites

作用機序

Target of Action

Acemetacin-d4 primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them key targets for non-steroidal anti-inflammatory drugs (NSAIDs) like Acemetacin-d4 .

Mode of Action

Acemetacin-d4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain . The result is an anti-inflammatory and analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by Acemetacin-d4 is the prostaglandin synthesis pathway . By inhibiting COX enzymes, Acemetacin-d4 reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Acemetacin-d4 has been shown to inhibit the release of histamine from mast cells, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic properties of Acemetacin-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. It is metabolized primarily through hydrolysis and glucuronidation, and is excreted via both renal and biliary routes .

生化学分析

Biochemical Properties

Acemetacin-d4, like its parent compound Acemetacin, interacts with various enzymes and proteins in the body. It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of pro-inflammatory mediators . This inhibition leads to its anti-inflammatory and analgesic effects .

Cellular Effects

Acemetacin-d4 influences cell function by reducing the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This reduction significantly mitigates the damage caused in the mucous membrane of the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of Acemetacin-d4 involves the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators . In the body, it is partly metabolized to indomethacin, which also acts as a COX inhibitor .

Temporal Effects in Laboratory Settings

It is known that Acemetacin, the parent compound, exhibits a better gastric tolerability compared to its active metabolite indomethacin .

Metabolic Pathways

Acemetacin-d4 is likely to be involved in similar metabolic pathways as Acemetacin. Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin .

Transport and Distribution

The parent compound, Acemetacin, is known to have a bioavailability of 100% , suggesting efficient distribution within the body.

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be found in areas of the cell where the COX enzyme is present, given its role as a COX inhibitor .

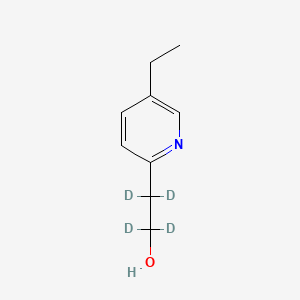

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acemetacin-d4 involves the incorporation of deuterium atoms into the Acemetacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Acemetacin molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of Acemetacin-d4 typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The final product is then subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the overall integrity of the compound .

化学反応の分析

Types of Reactions: Acemetacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and elimination from the body .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in Acemetacin-d4, typically using acidic or basic conditions.

Oxidation: Oxidative reactions can occur in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include deuterated metabolites of Acemetacin, which are used to study the drug’s metabolic pathways and pharmacokinetics .

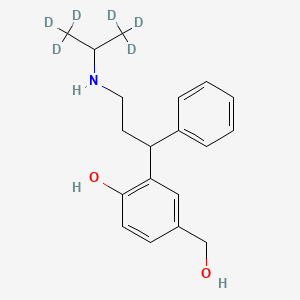

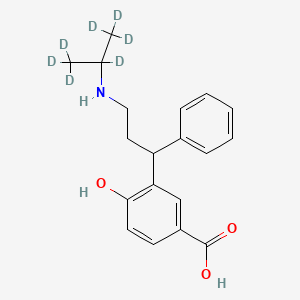

類似化合物との比較

Indometacin: Another NSAID with a similar structure and mechanism of action.

Diclofenac: A widely used NSAID with anti-inflammatory and analgesic properties.

Ibuprofen: A common NSAID used for pain relief and inflammation reduction.

Uniqueness of Acemetacin-d4: This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

特性

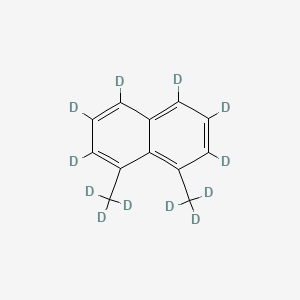

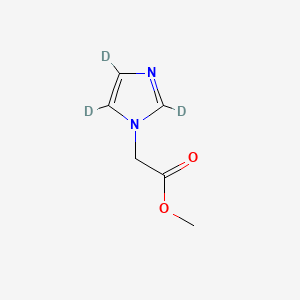

IUPAC Name |

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)